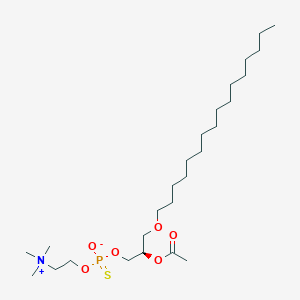
4-(Trifluoromethylthio)benzyl alcohol
説明
Synthesis Analysis
The synthesis of 4-(Trifluoromethylthio)benzyl alcohol involves several key strategies, including the use of trifluoromethanesulfonic anhydride and metal triflates as catalysts. These methods allow for the activation and functionalization of thioglycosides and alcohols, leading to the formation of the target compound. For instance, the combination of S-(4-methoxyphenyl) benzenethiosulfinate with trifluoromethanesulfonic anhydride forms a thiophile that activates thioglycosides, enabling their conversion to glycosides upon treatment with alcohols (Crich & Smith, 2000). Furthermore, the use of secondary benzyl alcohol and metal triflate in nitromethane has been shown to be an effective system for secondary-benzylation of various nucleophiles (Noji et al., 2003).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethylthio)benzyl alcohol is crucial for its reactivity and chemical properties. The trifluoromethylthio group is known for its electron-withdrawing nature, which significantly influences the electronic properties of the benzyl alcohol moiety. This interaction plays a key role in the compound's reactivity towards nucleophilic substitutions and its ability to act as an electrophile in various chemical reactions.
Chemical Reactions and Properties
4-(Trifluoromethylthio)benzyl alcohol participates in numerous chemical reactions, including trifluoromethylthiolation of alcohols under mild conditions, leading to the formation of R-SCF3 products. This process utilizes stable CuSCF3 and BF3⋅Et2O to enable the nucleophilic substitution of free alcohols, yielding the corresponding trifluoromethylthiolated products in good to excellent yields (Nikolaienko et al., 2014).
科学的研究の応用
Pharmacokinetics : Benzyl alcohol has been studied for its absorption kinetics in subcutaneous tissue, providing a model for understanding drug absorption (Ballard & Menczel, 1967).
Synthetic Chemistry : It serves as a starting point for producing benzyl ether and other compounds. TriBOT, a novel acid-catalyzed O-benzylating reagent, shows efficient synthesis of benzyl ether from benzyl alcohol (Yamada, Fujita, & Kunishima, 2012). Additionally, trifluoromethylthiolation of alcohols, including benzyl alcohol, can be achieved under mild conditions (Nikolaienko, Pluta, & Rueping, 2014).
Organic Reactions and Catalysis : Benzyl alcohol is used in the alkylation of 1,3-dicarbonyl compounds to create heterocycles (Raji Reddy, Vijaykumar, & Grée, 2010). It's also involved in secondary benzylation processes (Noji et al., 2003) and photocatalytic oxidation (Marotta et al., 2011).
Corrosion Inhibition : Derivatives of benzyl alcohol, such as triazoles, have shown significant corrosion inhibitory capacity (Vázquez et al., 2021).
Analytical Chemistry : Techniques have been developed to determine the concentration of benzyl alcohol in clinical injections (Song, Fu, & Guo, 2001).
Biotechnology Applications : Escherichia coli has been engineered to produce benzyl alcohol from glucose, suggesting applications in pharmaceuticals, cosmetics, and the flavor/fragrance industries (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQNXIWNNTUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380691 | |
| Record name | 4-(Trifluoromethylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylthio)benzyl alcohol | |
CAS RN |
56456-52-1 | |
| Record name | 4-[(Trifluoromethyl)thio]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56456-52-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate](/img/structure/B17455.png)




![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)